molecular formula C13H15N3O4S B13988479 n-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide CAS No. 6937-80-0

n-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide

Cat. No.: B13988479
CAS No.: 6937-80-0
M. Wt: 309.34 g/mol
InChI Key: QPLWTVRWXOEOBN-UHFFFAOYSA-N
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Description

N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring and the benzenesulfonamide group separately. These two components are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonamide groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-4-ETHOXYBENZAMIDE: This compound has a similar pyrimidine ring but differs in the substituent on the benzene ring.

    N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-2,2,2-TRIFLUOROACETAMIDE: This compound features a trifluoroacetamide group instead of a benzenesulfonamide group.

Uniqueness

N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6937-80-0

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-N-ethyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-3-16(11-8-14-13(18)15-12(11)17)21(19,20)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,17,18)

InChI Key

QPLWTVRWXOEOBN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CNC(=O)NC1=O)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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